molecular formula C13H14F3N3O B12179273 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide

3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide

Cat. No.: B12179273
M. Wt: 285.26 g/mol
InChI Key: TVRRSLFSUDXXLW-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is a synthetic organic compound that features a benzimidazole core substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is unique due to the combination of the benzimidazole core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H14F3N3O

Molecular Weight

285.26 g/mol

IUPAC Name

3-methyl-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]butanamide

InChI

InChI=1S/C13H14F3N3O/c1-7(2)5-11(20)17-8-3-4-9-10(6-8)19-12(18-9)13(14,15)16/h3-4,6-7H,5H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

TVRRSLFSUDXXLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

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